
Diethylselenium Dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylselenium Dibromide is an organoselenium compound characterized by the presence of two bromine atoms and a selenium atom bonded to an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethylselenium Dibromide typically involves the reaction of ethylene with bromine in the presence of a selenium sourceThe reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination of ethylene followed by selenium incorporation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylselenium Dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives.
Applications De Recherche Scientifique
Diethylselenium Dibromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethylselenium Dibromide involves its interaction with molecular targets and pathways in biological systems. The selenium atom plays a crucial role in its activity, often participating in redox reactions and forming selenoenzymes. These interactions can modulate various cellular processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the selenium atom, making it less versatile in certain applications.
Dibromomethane: Contains two bromine atoms but no selenium, limiting its reactivity compared to Diethylselenium Dibromide.
Selenomethionine: Contains selenium but in a different chemical environment, leading to distinct properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propriétés
IUPAC Name |
[dibromo(ethyl)-λ4-selanyl]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVPIAHDGCXQNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se](CC)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Diethylselenium Dibromide contribute to the reduction of tertiary amides and nitriles when combined with Sodium Borohydride?
A1: The research paper [] suggests that this compound doesn't act as a direct reducing agent. Instead, it reacts with Sodium Borohydride in Tetrahydrofuran (THF) to generate borane in situ. This borane species is proposed to be the active reducing agent for the conversion of tertiary amides and nitriles to their corresponding amines. The exact mechanism of borane generation and its subsequent interaction with the substrates requires further investigation.
Q2: What is the significance of the observed selectivity towards tertiary amides and nitriles in this reduction reaction?
A2: The research highlights a key advantage of this reaction system: its selectivity. The combination of Sodium Borohydride and this compound specifically reduces tertiary amides and nitriles []. This is significant because it allows for the targeted reduction of these functional groups in the presence of other reducible groups, offering a valuable tool for complex molecule synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
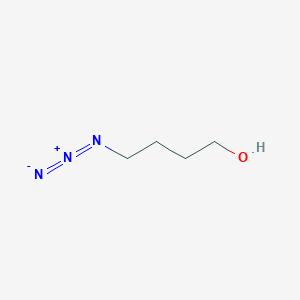

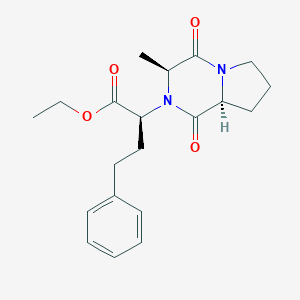
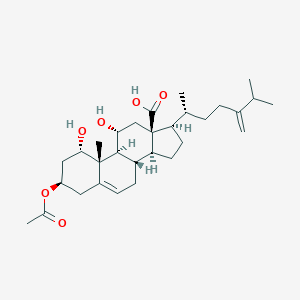
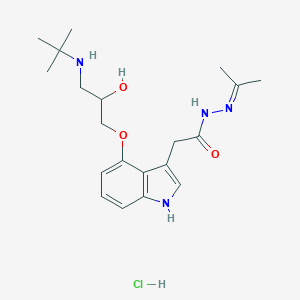
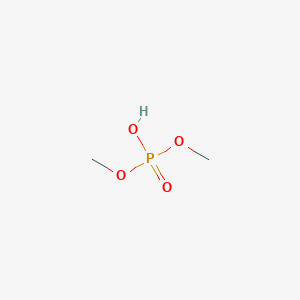
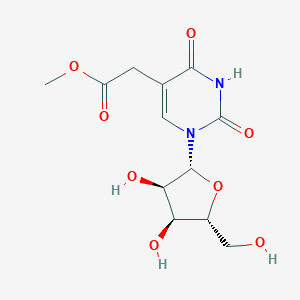
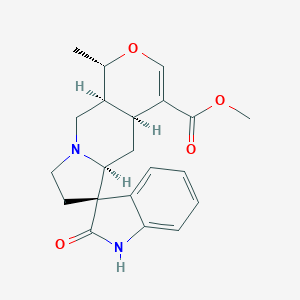
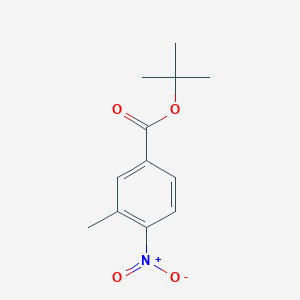
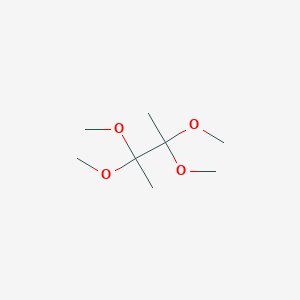
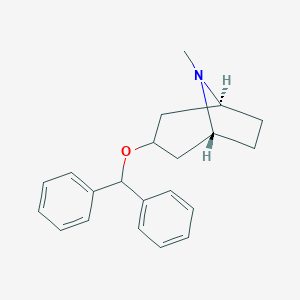


![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)
